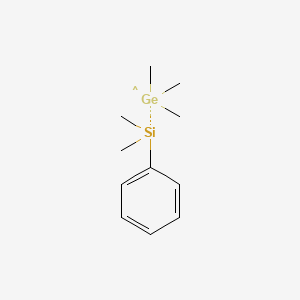
Silane, dimethyl-phenyl-(trimethylgermyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethyl-phenyl-(trimethylgermyl)- typically involves the reaction of dimethylphenylsilane with trimethylgermyl chloride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Silane, dimethyl-phenyl-(trimethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes and other reducing agents are used.
Substitution: Halogenated reagents and catalysts like palladium complexes are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce silanes with different substituents .
Scientific Research Applications
Chemistry: In chemistry, Silane, dimethyl-phenyl-(trimethylgermyl)- is used as a silylating agent in homocoupling reactions to produce well-defined polymers . It is also employed in the synthesis of enol ethers and other organic compounds .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique properties make it a potential candidate for research in these fields. Its ability to form stable bonds with both silicon and germanium could be explored for developing novel biomaterials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a silylating agent makes it valuable in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism by which Silane, dimethyl-phenyl-(trimethylgermyl)- exerts its effects involves the interaction of its silicon and germanium atoms with various molecular targets. The compound can act as a hydride donor, facilitating reduction reactions by transferring hydride ions to other molecules . This property is particularly useful in organic synthesis and catalysis .
Comparison with Similar Compounds
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with similar properties but lacking the germanium atom.
Dimethylphenylsilane (C8H12Si): Another related compound used in similar applications but without the trimethylgermyl group.
Uniqueness: Silane, dimethyl-phenyl-(trimethylgermyl)- is unique due to the presence of both silicon and germanium atoms, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
37865-47-7 |
|---|---|
Molecular Formula |
C11H20GeSi |
Molecular Weight |
252.99 g/mol |
InChI |
InChI=1S/C8H11Si.C3H9Ge/c1-9(2)8-6-4-3-5-7-8;1-4(2)3/h3-7H,1-2H3;1-3H3 |
InChI Key |
BJQPINSHINPKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1.C[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















